Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate
Overview
Description
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate is a complex organic compound with the molecular formula C19H26N2O5. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
The primary target of Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate is Caspase-3 . Caspase-3 is a crucial enzyme involved in the execution phase of cell apoptosis, or programmed cell death .
Mode of Action
The tert-butoxycarbonyl (boc) group is known to be a protecting group used in organic synthesis . It can be added to amines under certain conditions and removed with strong acids . This suggests that the compound may interact with its target by releasing the active amine group upon deprotection.
Biochemical Pathways
apoptotic pathway . Caspase-3 is a key player in apoptosis, and its activation can lead to the cleavage of many key cellular proteins, ultimately leading to cell death .
Pharmacokinetics
The presence of the boc group may influence its bioavailability, as this group can increase the compound’s stability and prevent premature interaction with biological targets .
Result of Action
The activation of Caspase-3 can lead to the cleavage of many key cellular proteins, ultimately leading to cell death . Therefore, the action of this compound could potentially result in the induction of apoptosis in targeted cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and thus the compound’s efficacy . Additionally, the presence of certain enzymes or other biological molecules could potentially influence the compound’s action by interacting with the Boc group or the active amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate typically involves the reaction of benzoic acid derivatives with piperidine and tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of di-tert-butyl dicarbonate as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve mild acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis is often carried out using flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for nucleophilic substitution . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate: Similar compounds include other Boc-protected amines and benzoic acid derivatives.
Benzoic acid, 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]-, methyl ester: This compound shares structural similarities and reactivity patterns with this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the Boc protecting group allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-15-8-10-21(11-9-15)16(22)13-6-5-7-14(12-13)17(23)25-4/h5-7,12,15H,8-11H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVBJJBKNHCCNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116834 | |
Record name | Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-08-4 | |
Record name | Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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